molecular formula C9H9F5N2O2S B7356451 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one

2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one

Cat. No. B7356451
M. Wt: 304.24 g/mol
InChI Key: OIRDQOXKDSTRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties. This compound has been shown to be well-tolerated in animal models and has a low risk of causing adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer therapy.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its activity.

Future Directions

There are several potential future directions for research on 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one. One area of interest is in the development of novel analogs of this compound with improved activity and pharmacokinetic properties. Another area of interest is in the investigation of the mechanism of action of this compound, which could lead to a better understanding of its antitumor activity and potential therapeutic applications.
In addition, further research could be conducted to evaluate the activity of this compound in combination with other chemotherapeutic agents, which could potentially enhance its antitumor activity. Finally, research could be conducted to investigate the potential applications of this compound in other fields, such as diabetes and Alzheimer's disease, where it has shown promising activity in preclinical studies.

Synthesis Methods

The synthesis of 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one has been described in various research studies. One of the commonly used methods involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-(2,2-difluoroethoxy)ethyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide or acetonitrile at a temperature of around 80-100°C for several hours. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one has been studied for its potential applications in various fields of research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has been evaluated for its antitumor activity. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its antitumor activity, this compound has also been studied for its potential as a therapeutic agent for other diseases such as diabetes and Alzheimer's disease. Studies have shown that this compound exhibits promising activity in reducing blood glucose levels in diabetic mice and also has neuroprotective effects in Alzheimer's disease models.

properties

IUPAC Name

2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5N2O2S/c10-6(11)4-18-1-2-19-8-15-5(9(12,13)14)3-7(17)16-8/h3,6H,1-2,4H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDQOXKDSTRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)SCCOCC(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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